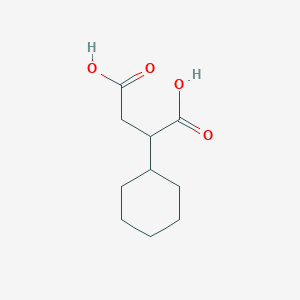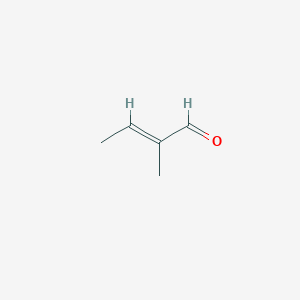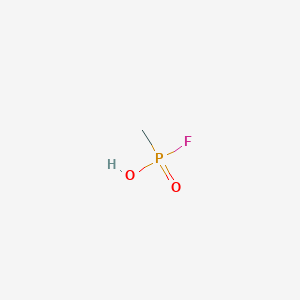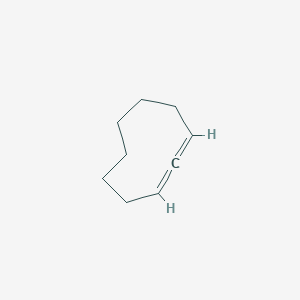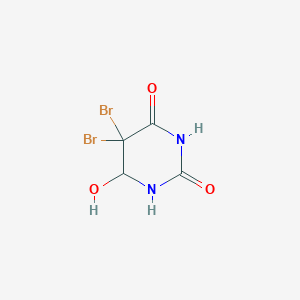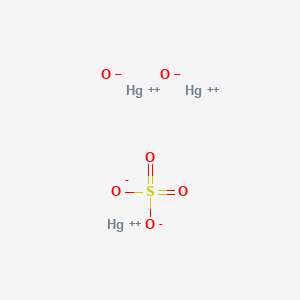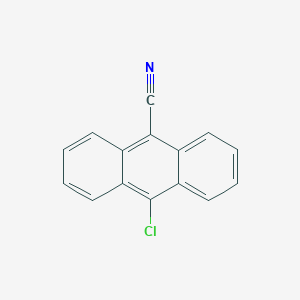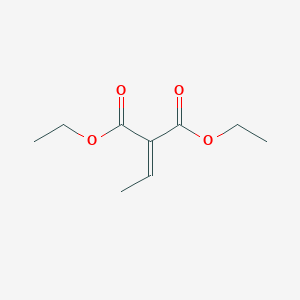
4-Morpholinobenzaldehyde
概要
説明
4-Morpholinobenzaldehyde is a chemical compound that belongs to the morpholine family, which comprises heterocyclic organic compounds containing a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. Morpholines and their derivatives are widely studied for their diverse applications in medicinal, organic chemistry, and as building blocks in the synthesis of biologically active substances (Palchikov, 2013).
Synthesis Analysis
The synthesis of 4-Morpholinobenzaldehyde and its derivatives can involve various starting materials, including vicinal amino alcohols, oxiranes, and aziridines. These compounds are utilized in numerous chemical reactions as catalysts, auxiliaries, or as intermediates in the production of other biologically active substances. The synthesis approaches highlight the versatility of morpholines in organic synthesis (Palchikov, 2013).
Molecular Structure Analysis
Morpholine derivatives, including 4-Morpholinobenzaldehyde, possess a unique molecular structure characterized by the presence of the morpholine ring. This ring structure plays a crucial role in determining the chemical behavior and reactivity of these compounds. The molecular structure analysis of morpholine derivatives reveals their potential as versatile intermediates in organic synthesis and pharmaceutical applications (Asif & Imran, 2019).
科学的研究の応用
Synthesis of Dihydrotetrazolopyrimidine Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 4-Morpholinobenzaldehyde is used in the synthesis of a new compound, ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate . This compound belongs to a class of dihydrotetrazolopyrimidine derivatives .
- Methods of Application: The compound was synthesized using a Biginelli reaction between 4-morpholinobenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole with p-toluenesulfonic acid (pTSA) as a catalyst .
Synthesis of Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Scientific Field: Organic Chemistry
- Application Summary: 4-Morpholinobenzaldehyde is used in the synthesis of ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate . This compound belongs to a class of dihydrotetrazolopyrimidine derivatives .
- Methods of Application: The compound was synthesized using a Biginelli reaction between 4-morpholinobenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole with p-toluenesulfonic acid (pTSA) as a catalyst .
Synthesis of (E)-3-[3-(4-Morpholinophenyl)acryloyl]-2H-chromen-2-one
- Scientific Field: Organic Chemistry
- Application Summary: 4-Morpholinobenzaldehyde is used in the synthesis of (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one . This compound is a coumarin-based chalcone derivative .
- Methods of Application: The compound was synthesized through the reaction between 3-acetylcoumarin and 4-morpholinobenzaldehyde using a Claisen–Schmidt reaction with pTSA as a catalyst .
Synthesis of Hydrazones
- Scientific Field: Organic Chemistry
- Application Summary: 4-Morpholinobenzaldehyde is used in the synthesis of hydrazones . These compounds are formed through reactions with hydrazides of isonicotinic and salicylic acids .
- Methods of Application: The hydrazones were synthesized through the reaction between 4-morpholinobenzaldehyde and the hydrazides of isonicotinic and salicylic acids .
Open Science in Precision Medicine for Neurodegenerative Diseases
- Scientific Field: Precision Medicine
- Application Summary: While not a direct application, 4-Morpholinobenzaldehyde, as part of a larger class of morpholino compounds, could potentially be used in precision medicine for neurodegenerative diseases . This would involve the use of human genomic and genetic data to increase the likelihood of successfully developing new drugs .
- Results or Outcomes: The outcomes of this application are not yet known, as it represents a potential future direction for research .
Safety And Hazards
The safety data sheet for 4-Morpholinobenzaldehyde indicates that it is combustible and may cause skin and eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . It is advised to handle the compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
特性
IUPAC Name |
4-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAQOAXQMISINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303076 | |
| Record name | 4-Morpholinobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinobenzaldehyde | |
CAS RN |
1204-86-0 | |
| Record name | 4-Morpholinobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 156543 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1204-86-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Morpholinobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)

